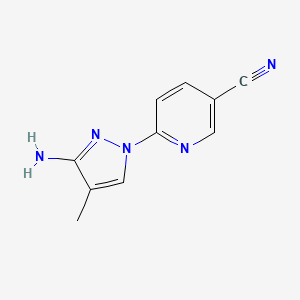
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Vue d'ensemble
Description
“6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1339553-89-7. It has a molecular weight of 199.21 and its IUPAC name is 6-(3-amino-4-methyl-1H-pyrazol-1-yl)nicotinonitrile . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research highlights the utility of pyrazole-pyridine derivatives as precursors in the synthesis of a wide range of polyfunctionally substituted heterocycles. These compounds serve as building blocks for creating more complex molecules such as pyrazolonaphthyridines, pentaazanaphthalenes, and heptaazaphenanthrenes through various cyclization reactions. This capability demonstrates their significance in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (A. Aly, 2006).
Molecular Docking and Antimicrobial Activity
Derivatives of pyridine-pyrazole have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. These compounds have been subjected to in silico molecular docking screenings to assess their binding energies with target proteins, indicating their potential as leads for drug development. The antimicrobial activity against various pathogens suggests their use in developing new therapeutic agents (E. M. Flefel et al., 2018).
Corrosion Inhibition
Pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The synthesis of these compounds using ultrasound-assisted methods and their evaluation through electrochemical techniques demonstrate their effectiveness in protecting metal surfaces. This application is crucial for industries dealing with corrosion management, offering a cost-effective and efficient solution for extending the lifespan of metal structures (A. Dandia et al., 2013).
Spectroscopic and Structural Analysis
The compound and its derivatives have been subjects of detailed spectroscopic and structural analyses to understand their physicochemical properties. Studies involving FT-IR, NMR, and X-ray crystallography provide insights into the molecular structure, vibrational spectra, and potential tautomeric forms. These investigations are fundamental for designing compounds with desired physical and chemical properties, applicable in various fields of chemistry and material science (Khaled Bahgat et al., 2009).
Propriétés
IUPAC Name |
6-(3-amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSFDUVCGFXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



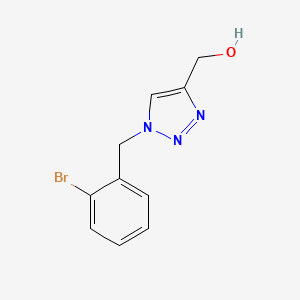

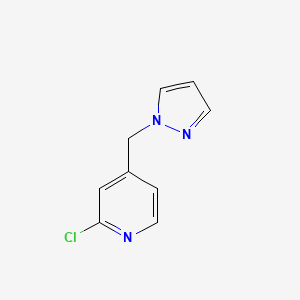
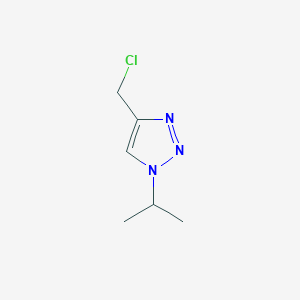



![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
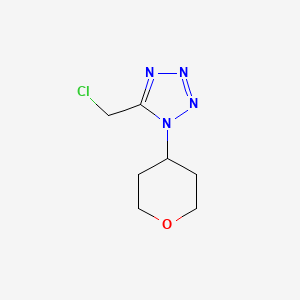

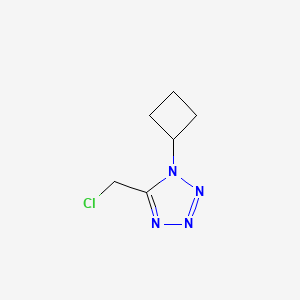

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)